N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide
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Overview
Description
N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1’-cyclopropane]-6-yl]acetamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyridine ring, a spiro-fused pyrrolo[3,2-c]pyridine, and a cyclopropane moiety. The presence of the difluoroethyl and methoxyethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1’-cyclopropane]-6-yl]acetamide involves multiple steps, starting from readily available precursors. One common approach is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride This step introduces the difluoroethyl group onto the aromatic ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the difluoroethylation step and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1’-cyclopropane]-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1’-cyclopropane]-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1’-cyclopropane]-6-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the spirocyclic structure and difluoroethyl group.
1,1-Difluoroethylated Aromatics: These compounds contain the difluoroethyl group but differ in the rest of their structure.
Substituted Pyridin-2-yl Carbamates: These compounds have a pyridin-2-yl group but differ in their overall structure and functional groups.
Uniqueness
N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1’-cyclopropane]-6-yl]acetamide is unique due to its combination of a spirocyclic structure, difluoroethyl group, and methoxyethoxy group. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24F2N4O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide |
InChI |
InChI=1S/C21H24F2N4O3/c1-13(28)25-18-10-16-15(11-24-18)21(4-5-21)12-27(16)19-9-14(30-7-6-29-3)8-17(26-19)20(2,22)23/h8-11H,4-7,12H2,1-3H3,(H,24,25,28) |
InChI Key |
PHERCDXVBWFCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(CC23CC3)C4=CC(=CC(=N4)C(C)(F)F)OCCOC |
Origin of Product |
United States |
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